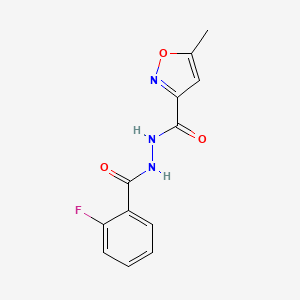
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide
Descripción general
Descripción
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide, also known as BMCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMCA is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is not fully understood. However, it has been suggested that N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide exerts its biological activity by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and learning. N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has also been shown to exhibit antioxidant activity, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one limitation of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is that it is relatively new and has not been extensively studied. Therefore, its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide. One potential direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide and its potential side effects and toxicity.
Conclusion:
In conclusion, N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has been shown to exhibit anticancer, antifungal, and antibacterial properties and has potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-6(10)2-7(4-8)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYASYLIXLJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)






methanone](/img/structure/B7440904.png)


